molecular formula C14H10Cl2N2OS B1203788 6-(3,4-Dichlorophenoxy)-3-(ethylthio)-2-pyridinecarbonitrile CAS No. 99908-88-0

6-(3,4-Dichlorophenoxy)-3-(ethylthio)-2-pyridinecarbonitrile

Cat. No. B1203788
CAS RN: 99908-88-0
M. Wt: 325.2 g/mol
InChI Key: WJVVIWDVGVHEHR-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenoxy)-3-(ethylthio)-2-pyridinecarbonitrile, also known as 6-(3,4-Dichlorophenoxy)-3-(ethylthio)-2-pyridinecarbonitrile, is a useful research compound. Its molecular formula is C14H10Cl2N2OS and its molecular weight is 325.2 g/mol. The purity is usually 95%.
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properties

CAS RN

99908-88-0

Product Name

6-(3,4-Dichlorophenoxy)-3-(ethylthio)-2-pyridinecarbonitrile

Molecular Formula

C14H10Cl2N2OS

Molecular Weight

325.2 g/mol

IUPAC Name

6-(3,4-dichlorophenoxy)-3-ethylsulfanylpyridine-2-carbonitrile

InChI

InChI=1S/C14H10Cl2N2OS/c1-2-20-13-5-6-14(18-12(13)8-17)19-9-3-4-10(15)11(16)7-9/h3-7H,2H2,1H3

InChI Key

WJVVIWDVGVHEHR-UHFFFAOYSA-N

SMILES

CCSC1=C(N=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N

Canonical SMILES

CCSC1=C(N=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)C#N

Other CAS RN

99908-88-0

synonyms

3,4-DEPC
6-(3,4-dichlorophenoxy)-3-(ethylthio)-2-pyridinecarbonitrile

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reaction flask were placed 110 ml of THF, 10 ml of DMSO and 5.6 g of t-BuOK. 3,4-Dichlorophenol (8.2 g) was added and the mixture was stirred until solution was achieved. To this was added 9.9 g of 6-chloro-3-ethylthio-2-pyridinecarbonitrile and the reaction mixture was heated at reflux temperature for about 5 hours. After cooling, the contents of the flask were poured onto 500 g of ice, stirred until the ice had melted and then filtered. The solid obtained by filtration was dissolved in CH2Cl2, treated with charcoal, dried and was concentrated. Upon dilution with hexane, 12.6 g (77.5%) of 6-(3,4-dichlorophenoxy)-3-ethylthio-2-pyridinecarbonitrile was obtained as a tan crystalline material, m.p. 64°-66° C. Subsequent analysis by differential scanning calorimetry indicated that the compound obtained was polymorphic and existed in two crystalline forms: one melting at 66°-69° C., and the other at 81°-87° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
6-chloro-3-ethylthio-2-pyridinecarbonitrile
Quantity
9.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Name
Quantity
110 mL
Type
solvent
Reaction Step Nine

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